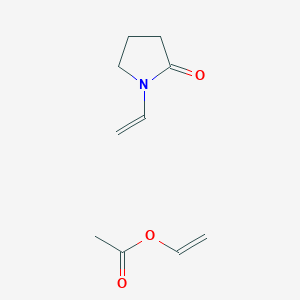
2-(4-Ethoxyphenyl)-3-methylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethoxyphenyl)-3-methylbutanenitrile, also known as A-796260, is a chemical compound that belongs to the class of nitriles. It is a potent and selective kappa opioid receptor agonist that has been extensively studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-(4-Ethoxyphenyl)-3-methylbutanenitrile has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain. It has been shown to be a potent and selective kappa opioid receptor agonist, which makes it a promising candidate for the development of new analgesics. 2-(4-Ethoxyphenyl)-3-methylbutanenitrile has also been studied for its potential use in the treatment of drug addiction, as kappa opioid receptor agonists have been shown to reduce drug-seeking behavior.
Wirkmechanismus
2-(4-Ethoxyphenyl)-3-methylbutanenitrile acts as a selective agonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of the kappa opioid receptor by 2-(4-Ethoxyphenyl)-3-methylbutanenitrile leads to the inhibition of neurotransmitter release, particularly of dopamine, which is involved in the perception of pain and reward.
Biochemische Und Physiologische Effekte
2-(4-Ethoxyphenyl)-3-methylbutanenitrile has been shown to produce analgesic effects in animal models of pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction. However, 2-(4-Ethoxyphenyl)-3-methylbutanenitrile has been found to produce aversive effects, such as dysphoria and sedation, which may limit its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Ethoxyphenyl)-3-methylbutanenitrile is a potent and selective kappa opioid receptor agonist, which makes it a valuable tool for studying the role of the kappa opioid receptor in pain and addiction. However, its aversive effects may limit its use in behavioral studies.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Ethoxyphenyl)-3-methylbutanenitrile. One area of interest is the development of new analgesics based on the kappa opioid receptor agonist mechanism. Another area of interest is the development of new treatments for drug addiction based on the kappa opioid receptor agonist mechanism. Additionally, further research is needed to understand the aversive effects of 2-(4-Ethoxyphenyl)-3-methylbutanenitrile and to develop strategies to mitigate these effects.
Synthesemethoden
The synthesis of 2-(4-Ethoxyphenyl)-3-methylbutanenitrile involves the reaction of 4-ethoxybenzaldehyde with 3-methyl-2-butanone in the presence of sodium borohydride to yield 2-(4-ethoxyphenyl)-3-methylbutanol. The alcohol is then converted to the nitrile using a mixture of acetic anhydride and pyridine.
Eigenschaften
CAS-Nummer |
120352-98-9 |
|---|---|
Produktname |
2-(4-Ethoxyphenyl)-3-methylbutanenitrile |
Molekularformel |
C13H17NO |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
2-(4-ethoxyphenyl)-3-methylbutanenitrile |
InChI |
InChI=1S/C13H17NO/c1-4-15-12-7-5-11(6-8-12)13(9-14)10(2)3/h5-8,10,13H,4H2,1-3H3 |
InChI-Schlüssel |
OFZNVVBYGSVAKU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(C#N)C(C)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(C#N)C(C)C |
Synonyme |
Benzeneacetonitrile, 4-ethoxy-alpha-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine](/img/structure/B47904.png)



![2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate](/img/structure/B47914.png)





